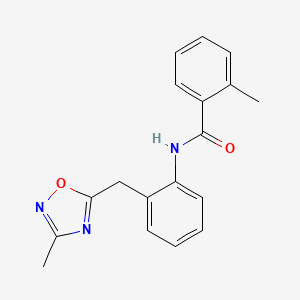

2-methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

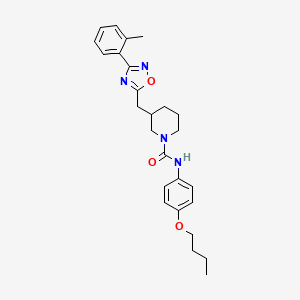

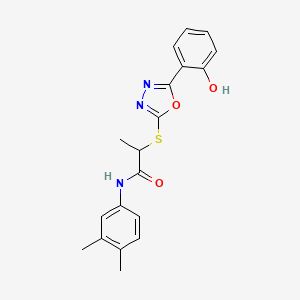

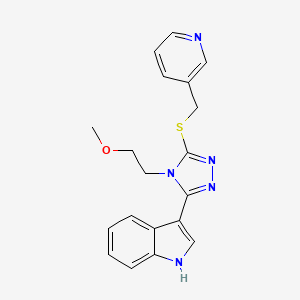

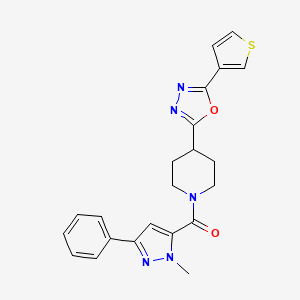

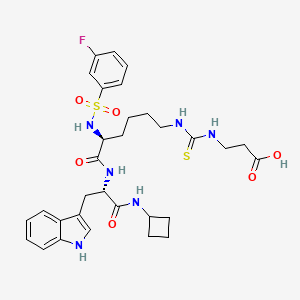

The compound “2-methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide” is a complex organic molecule that contains several functional groups, including a 1,2,4-oxadiazole ring, a benzamide group, and two methyl groups .

Synthesis Analysis

The synthesis of similar compounds often involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Molecular Structure Analysis

The molecular structure of similar compounds often involves intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and an NH2 group .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve a sequential condensation followed by tandem oxidative cyclization and rearrangement .Scientific Research Applications

Anticancer Activity

Compounds containing the oxadiazole moiety have been synthesized and evaluated for their anticancer activities against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Some derivatives demonstrated higher anticancer activities than the reference drug, etoposide, highlighting the potential of oxadiazole derivatives in cancer research and therapy (B. Ravinaik et al., 2021).

Antimicrobial and Antitubercular Screening

New N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives were synthesized and showed promising antitubercular activity against Mycobacterium tuberculosis, with some molecules identified as lead compounds for further drug development due to their significant activity and lack of toxicity against a normal cell line (N. Nayak et al., 2016).

Antioxidant Properties

Research on 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles has shown that these compounds exhibit excellent antioxidant activity, providing protection against DNA damage induced by harmful agents. This indicates their potential use in studies focused on oxidative stress and related diseases (S. Bondock et al., 2016).

Photo- and Electro-luminescent Properties

Novel oxadiazole-functionalized europium(III) benzamide complexes have been prepared, exhibiting efficient red emissions typical of Eu3+ ions. These complexes hold potential for applications in optoelectronics and as red emitters in electroluminescent devices, highlighting the versatility of oxadiazole derivatives in materials science (Fuli Zhang et al., 2009).

Corrosion Inhibition

Studies on 1,3,4-oxadiazole derivatives have explored their role as corrosion inhibitors for mild steel in acidic environments, demonstrating their effectiveness through various analytical techniques. These findings support the application of oxadiazole derivatives in materials science, particularly in corrosion prevention (P. Ammal et al., 2018).

Future Directions

properties

IUPAC Name |

2-methyl-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-12-7-3-5-9-15(12)18(22)20-16-10-6-4-8-14(16)11-17-19-13(2)21-23-17/h3-10H,11H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQTUPCTIYBMKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2602208.png)

![4-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2602209.png)

![N-[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-2-methylaniline](/img/structure/B2602212.png)

![5-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2602213.png)